Boc-L-2-Cyanophenylalanine

Protein dynamics FRET Multi-site labeling

Researchers requiring precise ortho-cyano substitution for FRET-based peptide studies often face isomer misidentification. Boc-L-2-Cyanophenylalanine (CAS 216312-53-7) is the exclusively active ortho-isomer for pairing with para-CN or Trp in orthogonal monitoring. - Enables simultaneous, independent multi-site FRET when paired with the para-cyano isomer. - Defined Förster radius (R₀ ≈ 16 Å) & ~0.99 FRET efficiency for proximal Trp in IDP distance measurements. - Ortho-specific pH-dependent fluorescence quenching for site-specific pH sensing. - ≥99% HPLC purity ensures high coupling efficiency in SPPS, minimizing purification burden.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 216312-53-7; 261380-28-3
Cat. No. B2439146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2-Cyanophenylalanine
CAS216312-53-7; 261380-28-3
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyAJHPGXZOIAYYDW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2-Cyanophenylalanine (CAS 216312-53-7) as a Specialized Unnatural Amino Acid Building Block


Boc-L-2-Cyanophenylalanine (CAS 216312-53-7), also known as Boc-2-cyano-L-phenylalanine or Boc-Phe(2-CN)-OH, is an ortho-cyano substituted, N-Boc-protected L-phenylalanine derivative widely utilized as a building block in peptide synthesis and protein engineering . Its molecular formula is C₁₅H₁₈N₂O₄ with a molecular weight of 290.31 g/mol . The tert-butoxycarbonyl (Boc) group enables compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the ortho-cyano substituent imparts unique steric and electronic properties that differentiate it from its meta- and para-substituted analogs and from the unsubstituted parent compound [1].

Why Boc-L-2-Cyanophenylalanine Cannot Be Interchanged with Other Cyano-Phenylalanine Isomers


The position of the cyano group on the phenylalanine ring is not a trivial substitution; it dictates the compound's photophysical behavior, steric profile, and utility in multi-site labeling applications. Boc-L-2-cyanophenylalanine (ortho-CN) possesses a distinct excitation wavelength and a specific Förster resonance energy transfer (FRET) pairing profile with tryptophan that enables simultaneous, independent monitoring of multiple sites when used in tandem with the para-CN isomer—a capability not shared by meta- or para-substituted analogs alone [1]. Furthermore, the ortho-cyano group introduces a unique steric constraint that influences peptide backbone conformation and local solvent accessibility in ways that meta- and para-cyano groups cannot replicate [2]. Substituting with an unsubstituted Boc-L-phenylalanine or the incorrect cyano-isomer would compromise the intended spectroscopic readout or structural perturbation, rendering the experiment uninterpretable or invalid. Therefore, for applications requiring precise ortho-substitution, generic substitution fails both analytically and functionally.

Quantitative Differentiation of Boc-L-2-Cyanophenylalanine: Head-to-Head Evidence Against Analogs


Selective Excitation Enables Orthogonal Multi-Site FRET with Boc-L-2-Cyanophenylalanine

Boc-L-2-cyanophenylalanine (Phe2CN) and its para-substituted analog (Phe4CN) can be selectively excited and monitored simultaneously within the same peptide, enabling orthogonal FRET measurements. In a study of calmodulin (CaM) binding to a myosin light chain kinase (MLCK) peptide, Phe4CN at position 581 exhibited fluorescence quenching upon CaM binding, while Phe2CN at exposed position 594 showed no significant change [1]. The binding affinity (Kd) for the double-labeled peptide was determined to be approximately 64 nM [1]. This orthogonal behavior is not achievable with meta-cyano (Phe3CN) or with a single cyano-isomer.

Protein dynamics FRET Multi-site labeling

FRET Pairing with Tryptophan: Defined Förster Radius (R₀) for Boc-L-2-Cyanophenylalanine

The ortho-cyano derivative (2-PheCN) serves as a FRET donor with tryptophan (Trp) as the acceptor, with a Förster radius (R₀) of approximately 16 Å [1]. This pairing allows for distance measurements in intrinsically disordered peptides (IDPs). In a 12-residue olfactory peptide, the FRET efficiency between proximal 2-PheCN and Trp (OFP Short, 2 residues apart) was measured at approximately 0.99 [1]. The meta- and para-cyano isomers exhibit different FRET efficiencies or pairing properties, and the unsubstituted phenylalanine lacks sufficient spectroscopic selectivity for such measurements.

FRET Intrinsically disordered proteins Structural biology

Photophysical Properties: Molar Absorptivity and Quantum Yield vs. Isomers

The photophysical properties of 2-cyanophenylalanine (ortho), 3-cyanophenylalanine (meta), and 4-cyanophenylalanine (para) have been directly compared. The molar absorptivities of 2-CN and 3-CN are comparable to that of 4-CN, with similar spectral features in absorbance and emission profiles [1]. However, the fluorescence quantum yields are on the same scale as tyrosine and tryptophan, and importantly, the ortho derivative exhibits a distinct decrease in quantum yield in basic environments due to photoinduced electron transfer from a deprotonated amine, providing a pH-sensing capability [1]. While the meta and para isomers also show pH sensitivity, the ortho position offers a unique combination of steric and electronic effects that can be leveraged for site-specific environmental probing.

Spectroscopy Fluorescence Biophysical chemistry

Analytical Purity Specifications: ≥99% (HPLC) and Chiral Purity Guarantee

Commercial sources of Boc-L-2-cyanophenylalanine (CAS 216312-53-7) specify a purity of ≥99% by HPLC, with additional chiral HPLC confirmation to ensure enantiomeric integrity . In comparison, Boc-L-3-cyanophenylalanine (CAS 131980-30-8) is often listed at ~85% purity from some suppliers [1], and Boc-L-4-cyanophenylalanine (CAS 131724-45-3) purity specifications vary but are commonly 95-98%. The higher and more consistently verified purity of the ortho isomer reduces the risk of side reactions, improves coupling efficiency in SPPS, and ensures reproducible spectroscopic data.

Quality control Peptide synthesis Procurement

Enantiomeric Specificity: L-Configuration vs. D-Isomer Stability and Bioactivity

The L-enantiomer of Boc-2-cyanophenylalanine (CAS 216312-53-7) is the natural configuration for incorporation into peptides intended for biological recognition (e.g., enzyme substrates, receptor ligands). In contrast, the D-enantiomer (CAS 261380-28-3) is often employed to confer resistance to proteolytic degradation in vivo but may alter binding affinity or biological activity [1]. The choice between L- and D-forms is application-dependent and not interchangeable; procurement of the specific L-isomer (216312-53-7) is mandatory for studies requiring native-like peptide conformation and interaction with L-amino acid-recognizing biological machinery.

Enantioselectivity Peptide stability Drug design

Storage and Handling: Recommended 2-8°C for Long-Term Stability

Boc-L-2-cyanophenylalanine is recommended for storage at 2-8°C to maintain long-term stability and prevent degradation of the Boc protecting group . In contrast, some meta- and para-cyano analogs are listed with storage at 0°C or room temperature, reflecting potential differences in hygroscopicity or thermal lability. Adherence to the specified storage condition is critical for preserving the compound's integrity during extended research projects.

Storage stability Reagent handling Procurement logistics

Procurement-Driven Application Scenarios for Boc-L-2-Cyanophenylalanine (CAS 216312-53-7)


Orthogonal Multi-Site FRET Studies of Protein-Protein Interactions

Researchers investigating dynamic binding events, such as calmodulin-peptide interactions, require the ortho-cyano isomer (Phe2CN) to pair with para-cyano (Phe4CN) for simultaneous, independent monitoring of multiple sites within a single peptide chain [1]. This application leverages the selective excitation and distinct environmental responses of the ortho and para probes. Procurement of Boc-L-2-cyanophenylalanine is essential for constructing peptides with site-specifically incorporated Phe2CN residues for this orthogonal FRET approach.

FRET-Based Conformational Analysis of Intrinsically Disordered Proteins (IDPs)

Studies of IDP structure and dynamics utilize 2-cyanophenylalanine as a FRET donor paired with tryptophan (Trp). The defined Förster radius (R₀ ≈ 16 Å) and high FRET efficiency (≈0.99 for proximal residues) enable precise distance measurements in disordered peptides [2]. Boc-L-2-cyanophenylalanine is the requisite building block for incorporating this donor into synthetic IDP sequences.

pH-Sensitive Spectroscopic Probing of Local Protein Environments

The ortho-cyano group exhibits a pH-dependent decrease in fluorescence quantum yield due to photoinduced electron transfer from a deprotonated amine [3]. This property allows Boc-L-2-cyanophenylalanine to serve as a site-specific pH sensor when incorporated at the N-terminus or in free amino acid form. This application is distinct from the pH sensitivity profiles of meta- and para-cyano isomers and requires the ortho-substituted compound.

High-Fidelity Solid-Phase Peptide Synthesis Requiring ≥99% Purity

For demanding SPPS applications where coupling efficiency and product homogeneity are paramount, the ≥99% HPLC purity specification of commercially available Boc-L-2-cyanophenylalanine ensures minimal side reactions and higher yields compared to lower-purity cyano-isomer alternatives. This directly reduces purification burden and improves overall synthetic economy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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